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molecular formula C15H22F2O B8466226 (2,3-Difluorophenyl)nonan-1-ol

(2,3-Difluorophenyl)nonan-1-ol

Cat. No. B8466226
M. Wt: 256.33 g/mol
InChI Key: QYYRLEGRLKARIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462427B2

Procedure details

Butyllithium (2.5 M in hexanes 52.5 ml, 0.131 mol) was added dropwise to a stirred, cooled (−78° C.) solution of difluorobenzene (12.0 g, 0.105 mol) in dry THF (400 ml) under a stream of dry nitrogen. The reaction mixture was maintained under these conditions for 2.5 h and a solution of nonanal (14.9 g, 0.105 mol) in dry THF (50 ml) was added dropwise at −78° C. The mixture was allowed to slowly reach room temperature overnight. Ammonium chloride solution (2M, 200 ml) was added and the product was extracted into ether (2×150 ml), the combined ethereal extracts were washed with water and dried (MgSO4). The solvent was removed in vacuo and the residue was distilled under reduced pressure to give a colourless oil.
Quantity
52.5 mL
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[F:13].[CH:14](=[O:23])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].[Cl-].[NH4+]>C1COCC1>[F:6][C:7]1[C:8]([F:13])=[CH:9][CH:10]=[CH:11][C:12]=1[CH:14]([OH:23])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:3.4|

Inputs

Step One
Name
Quantity
52.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
C(CCCCCCCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained under these conditions for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
was allowed to slowly reach room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into ether (2×150 ml)
WASH
Type
WASH
Details
the combined ethereal extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colourless oil

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1F)C(CCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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